Product packaging for Notonesomycin A(Cat. No.:CAS No. 102525-63-3)

Notonesomycin A

Cat. No.: B026755
CAS No.: 102525-63-3
M. Wt: 1454.7 g/mol
InChI Key: HVHQPPAFOWCAJP-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Notonesomycin A is a novel, 32-membered glycosylated macrolactone antibiotic complexed with a sulfate group and a malonate moiety. First isolated from Streptomyces aminophilus , it exhibits potent biological activity, making it a valuable compound for infectious disease and oncology research . Key Applications & Research Value: • Antifungal Research: Demonstrates potent in vitro activity against pathogenic fungi such as Candida albicans (MIC: 6.2 µM) and Aspergillus fumigatus (MIC: 16.8 µM) . Its efficacy against rice sheath blight disease also highlights its potential in agricultural biocontrol applications . • Cancer Research: this compound shows significant and potent cytotoxicity against a panel of human carcinoma cell lines, including A549 (lung), PANC-1 (pancreas), and HepG2 (liver), with GI50 values as low as 0.24 µM, indicating its value as a lead compound in anticancer studies . • Antibacterial Research: The compound is active against Gram-positive bacteria such as Staphylococcus aureus , while showing no significant activity against Gram-negative bacteria like Escherichia coli . Mechanism of Action: As part of a family of large macrolides known to disrupt cell membrane integrity, this compound's structure, which includes two deoxysugar units and a unique 1,3,4-trisubstituted benzene system, is critical for its bioactivity . Its non-sulfated analogue, Notonesomycin B, has shown enhanced antifungal potency, suggesting that the sulfate group at C-17 influences target interaction and cellular uptake . For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H111NO30S B026755 Notonesomycin A CAS No. 102525-63-3

Properties

CAS No.

102525-63-3

Molecular Formula

C68H111NO30S

Molecular Weight

1454.7 g/mol

IUPAC Name

3-[[(17E)-14-[3,5-dihydroxy-7-[4-[3-(5-hydroxy-6-methyloxan-2-yl)oxy-4-(methylamino)benzoyl]oxy-5-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethylnonan-2-yl]-5,9,20,22,28,29,30,31-octahydroxy-13,27-dimethyl-16-oxo-32-sulfooxy-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C68H111NO30S/c1-11-49(93-57-31-51(63(89-10)39(8)91-57)95-67(84)40-22-23-46(69-9)50(26-40)94-56-25-24-47(73)38(7)90-56)34(3)59(80)35(4)60(81)36(5)61-37(6)62-64(97-62)48(74)20-14-18-43(72)28-44(92-55(78)32-53(75)76)29-45-30-52(99-100(86,87)88)65(82)68(85,98-45)66(83)58(79)33(2)16-12-13-17-41(70)27-42(71)19-15-21-54(77)96-61/h15,21-23,26,33-39,41-45,47-49,51-52,56-66,69-74,79-83,85H,11-14,16-20,24-25,27-32H2,1-10H3,(H,75,76)(H,86,87,88)/b21-15+

InChI Key

HVHQPPAFOWCAJP-RCCKNPSSSA-N

SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

Isomeric SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(C/C=C/C(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

Canonical SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

Synonyms

Notonesomycin A

Origin of Product

United States

Microbial Producers and Isolation Strategies for Notonesomycin a

Characterization of Primary Producing Organisms

The production of Notonesomycin A has been attributed to particular strains within the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of secondary metabolites, including many clinically important antibiotics.

Streptomyces aminophilus Subspecies and Strains

The original discovery of this compound was from the fermentation of Streptomyces aminophilus subspecies notonesogenes 647-AV1. nih.govnih.gov This strain was the first identified producer of the antifungal compound. Another known producer of this compound is Streptomyces aminophilus DSM 40186. nih.gov These strains are typically characterized by their filamentous growth, forming a complex mycelial network, a hallmark of the Streptomyces genus.

Identification of Novel Streptomyces Strains

More recently, a new strain, designated Streptomyces sp. A793, has been identified as a producer of this compound. nih.gov This discovery was the result of a large-scale screening effort. In addition to this compound, Streptomyces sp. A793 was also found to produce a non-sulfated analog, Notonesomycin B. nih.gov The identification of this novel producing strain highlights the potential for discovering new sources of valuable bioactive compounds within extensive microbial libraries.

Bioprospecting Methodologies for this compound-Producing Microorganisms

The discovery of microorganisms that produce novel bioactive compounds like this compound relies on systematic and often large-scale screening efforts. These bioprospecting strategies are essential for tapping into the vast and largely unexplored microbial diversity.

High-Throughput Antifungal Screening Campaigns

High-throughput screening (HTS) is a powerful strategy for discovering new drug leads from natural sources. This methodology involves the rapid screening of thousands of microbial extracts against pathogenic fungi to identify those with inhibitory activity. The identification of Streptomyces sp. A793 as a this compound producer was a direct outcome of a high-throughput antifungal screening campaign. nih.gov In such campaigns, large libraries of microbial strains are cultured, and their metabolic products are extracted and tested for their ability to inhibit the growth of target fungi. Positive "hits" from the initial screen are then subjected to further analysis to isolate and identify the bioactive compounds responsible for the antifungal activity. The successful application of HTS has been instrumental in the discovery of novel antifungal agents. acs.org

Screening of Environmental Microbial Isolates

Soil and marine sediments are rich and diverse ecosystems that harbor a vast array of microorganisms, many of which have the potential to produce novel antibiotics. mdpi.commdpi.comuwi.edu The genus Streptomyces is particularly abundant in soil, making it a primary target for bioprospecting efforts. mdpi.com The process of screening environmental isolates for antifungal activity typically involves several key steps.

Initially, soil or sediment samples are collected from diverse environments. uwi.edunih.gov These samples are then treated and cultured on selective media to encourage the growth of actinomycetes, such as Streptomyces, while inhibiting other microorganisms. nih.gov Individual microbial colonies with distinct morphologies are then isolated and purified.

Once pure cultures are obtained, they are screened for the production of antifungal compounds. This can be done using various methods, such as the cross-streak method, where the isolate is grown on an agar (B569324) plate alongside a pathogenic fungus to observe any inhibition of fungal growth. uwi.edu Isolates that show promising antifungal activity are then cultivated in liquid fermentation to produce larger quantities of the bioactive compounds. Finally, the active compounds are extracted, purified, and their chemical structures are determined. This methodical approach of isolating and screening microorganisms from the environment continues to be a fruitful avenue for the discovery of new natural products with therapeutic potential. frontiersin.orgnih.gov

Biosynthetic Pathway Elucidation of Notonesomycin a

Genetic Basis of Notonesomycin Biosynthesis

The biosynthesis of Notonesomycin A is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Elucidation of this genetic basis is crucial for understanding the assembly of the polyketide backbone and the subsequent tailoring modifications, including glycosylation and sulfation. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Identification and Annotation of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster for notonesomycin has been identified and characterized in Streptomyces sp. A793 through whole-genome sequencing and bioinformatic analysis. nih.govresearchgate.netdntb.gov.ua Analysis using tools such as antiSMASH identified a BGC spanning approximately 153 kb, containing 59 open reading frames (ORFs) predicted to be involved in notonesomycin biosynthesis. nih.govresearchgate.net This BGC is catalogued in databases like MIBiG (accession BGC0002541), confirming its association with this compound production. secondarymetabolites.org Experimental validation, such as CRISPR-Cas9 mediated deletion of key genes within this cluster (e.g., nbc20 and nbc21), has confirmed its essential role in the production of notonesomycins A and B. researchgate.netresearchgate.netdntb.gov.ua

Bioinformatic Analysis of BGC Components and Organization

Bioinformatic analysis, typically involving tools like BLASTp against sequence databases, is used to annotate the functions of the identified ORFs within the notonesomycin BGC. nih.govresearchgate.net This analysis reveals the presence of genes encoding polyketide synthases (PKSs), which are responsible for the macrolactone backbone assembly, along with genes for tailoring enzymes such as glycosyltransferases, cytochrome P450 enzymes, methyltransferases, and a sulfotransferase. nih.govresearchgate.netresearchgate.net The organization of these genes within the cluster provides insights into the sequential steps of the biosynthetic pathway. The BGC includes genes for the polyketide scaffold biosynthesis, sugar biosynthesis and attachment, and post-PKS modifications like hydroxylation, epoxidation, and sulfation. nih.govresearchgate.netresearchgate.net

Polyketide Synthase (PKS) Assembly Line Architecture

The core macrolactone structure of this compound is assembled by a type I modular polyketide synthase (PKS). nih.govresearchgate.netmun.cagoogle.comnih.govencyclopedia.pub Type I modular PKSs function as assembly lines, with distinct modules responsible for iterative rounds of chain elongation and modification. mun.cagoogle.comnih.govresearchgate.net

Modular Organization and Predicted Enzymatic Domains

The notonesomycin PKS assembly line is encoded by multiple proteins within the BGC, specifically genes nbc20, nbc21, and nbc38-43. nih.govresearchgate.net These genes collectively encode 18 PKS modules, which are consistent with the structure of the notonesomycin polyketide backbone. nih.govresearchgate.net Each module typically contains a set of enzymatic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), along with optional modifying domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). mun.cagoogle.comnih.govresearchgate.netresearchgate.net The specific complement and order of these domains within each module dictate the structure and stereochemistry of the growing polyketide chain. Bioinformatic analysis allows for the prediction of these domains and their likely functions in the assembly process. nih.govresearchgate.netgoogle.comresearchgate.net

Predicted PKS Modules and Domains in Notonesomycin Biosynthesis Based on bioinformatic analysis of the notonesomycin BGC, the PKS assembly line comprises multiple modules with predicted enzymatic domains. While a complete, detailed table of all 18 modules and their domains was not explicitly provided across the search results, the general architecture involves repeated KS, AT, and ACP domains, along with various combinations of KR, DH, and ER domains to introduce specific functional groups and stereocenters in the polyketide chain.

An example of the type of data that would be generated from detailed bioinformatic analysis is presented below, illustrating the modular nature and predicted domains. This table is representative based on the description of modular PKS systems and the reported 18 modules for notonesomycin, rather than a direct extraction of a complete table from the search results.

PKS ProteinModulePredicted Domains
Nbc20LoadingAT, ACP
Nbc201KS, AT, DH, KR, ACP
Nbc212KS, AT, KR, ACP
.........
Nbc4318KS, AT, KR, ACP, TE

Note: This table is illustrative of the type of data derived from PKS domain analysis and does not represent the complete, verified domain architecture of the this compound PKS.

Starter and Extender Unit Incorporation

The biosynthesis of polyketides begins with a starter unit, followed by successive additions of extender units. mun.canih.govencyclopedia.pub For this compound, the specific starter unit has not been explicitly detailed in the provided search results, although polyketide biosynthesis generally initiates with acyl-CoA precursors like acetyl-CoA or propionyl-CoA, or sometimes more complex units. mun.canih.govencyclopedia.pubmdpi.com Extender units, typically malonyl-CoA or methylmalonyl-CoA, are incorporated by the AT domain in each elongation module. mun.canih.gov The selection of the extender unit by the AT domain dictates the carbon skeleton of the growing polyketide chain. The 18 modules in the notonesomycin PKS assembly line are responsible for incorporating the necessary extender units to build the 32-membered macrolactone core. nih.govresearchgate.net

Glycosylation Pathway of this compound

This compound is a glycosylated macrolactone, meaning it contains attached sugar moieties. nih.govresearchgate.netresearchgate.netcolab.wsnih.gov Glycosylation is a crucial tailoring step that can significantly impact the biological activity and properties of natural products. nih.gov The glycosylation of the polyketide backbone is catalyzed by glycosyltransferases, enzymes that transfer a sugar moiety from an activated donor molecule to a specific hydroxyl group on the aglycone (the non-sugar part). google.comnih.gov In the notonesomycin BGC, genes encoding putative glycosyltransferases have been identified, such as Nbc18 and Nbc22. nih.govresearchgate.net Specifically, Nbc22 is predicted to catalyze the glycosylation of a hydroxyl group on the polyketide. researchgate.netresearchgate.net this compound is known to contain deoxysugars, including 3-O-methyl-β-D-olivose and β-L-rhodinose, linked via a modified para-aminobenzoic acid unit. nih.govnih.gov The BGC is expected to contain genes not only for the glycosyltransferases but also for the biosynthesis of these specific sugar moieties. nih.gov

Characterization of Glycosyltransferases

Glycosyltransferases play a crucial role in attaching sugar moieties to the polyketide backbone. Within the notonesomycin biosynthetic gene cluster, two putative glycosyltransferases, Nbc18 and Nbc22, have been identified researchgate.net. Nbc18 is predicted to be a YjiC type glycosyltransferase researchgate.net. Nbc22 is thought to be responsible for catalyzing the glycosylation of the hydroxyl group on the polyketide core researchgate.net. Sequence analysis has been performed to compare Nbc18 and Nbc22 with known glycosyltransferases to infer their potential functions researchgate.net.

Post-Polyketide Modification Steps

Beyond the assembly of the polyketide core and glycosylation, this compound undergoes further modifications, notably O-sulfation.

Enzymatic O-Sulfation at C-17

A significant post-polyketide modification in the biosynthesis of this compound is the addition of a sulfate (B86663) group at the C-17 position through O-sulfation nih.govresearchgate.netresearchgate.net. This modification distinguishes this compound from its non-sulfated analogue, notonesomycin B nih.gov. Enzymatic sulfation is a less common modification in microbial natural products nih.gov.

Genetic Engineering and Biosynthetic Pathway Manipulation for Notonesomycin a Production

CRISPR-Cas9 Mediated Genetic Editing in Streptomyces

CRISPR-Cas9 mediated genetic editing has become a powerful tool for precise genome engineering in Streptomyces, enabling targeted modifications within biosynthetic gene clusters. nih.govresearchgate.netresearchgate.netactinobase.orgresearchgate.netmdpi.com This technology allows for efficient gene knock-outs, insertions, and promoter modifications, facilitating the study and manipulation of secondary metabolite production. actinobase.orgmdpi.com

Targeted Gene Knock-Outs for Analog Production (e.g., nbc48)

Targeted gene knock-outs within the notonesomycin BGC have been employed to alter the biosynthetic pathway and produce specific analogues. A notable example is the deletion of the nbc48 gene, which encodes a sulfotransferase. nih.govresearchgate.net The deletion of nbc48 is sufficient to abate the production of notonesomycin A, the sulfated analogue, in favor of the exclusive production of notonesomycin B, the non-sulfated analogue. nih.govresearchgate.net This demonstrates the role of Nbc48 in the sulfation of notonesomycin B to form this compound and highlights how targeted gene inactivation can be used to selectively produce desired analogues. nih.govresearchgate.net Another example involves the deletion of the loading polyketide domains encoded by nbc20 and nbc21 via CRISPR-Cas mediated editing, which disrupted notonesomycin production. researchgate.netresearchgate.net

Promoter Engineering for Enhanced Yields (e.g., kasO promoter for nbc14)

Promoter engineering has been utilized to enhance the production yields of notonesomycins. Overexpression of nbc14, a gene encoding a predicted Streptomyces antibiotic regulatory protein (SARP) family regulator within the notonesomycin BGC, was explored to improve metabolite production. nih.govresearchgate.net Using CRISPR-Cas9 mediated genetic editing, a strong constitutive kasO* promoter was inserted in front of nbc14. nih.govresearchgate.net This insertion, located in the intergenic region between nbc13 and nbc14, also involved inserting a P8 promoter in front of nbc13 to minimize disruption to its expression. nih.gov This promoter engineering strategy led to increased transcription of nbc14 and selected BGC genes, resulting in significantly improved yields of both this compound and B. nih.govresearchgate.net For instance, in SV2 media, an 18-fold increase in this compound production was observed in the engineered strain compared to the wild type. nih.gov Similarly, notonesomycin B yields increased by 3- to 12-fold depending on the media. nih.gov

Directed Biosynthesis of Notonesomycin Analogues

Directed biosynthesis involves manipulating the biosynthetic machinery to favor the production of specific structural analogues.

Selective Production of Notonesomycin B (Desulfated Analogue)

Notonesomycin B is a non-sulfated analogue of this compound, differing by the absence of a sulfate (B86663) group at position C-17. researchgate.netresearchgate.net The selective production of notonesomycin B has been achieved through genetic manipulation, specifically by deleting the nbc48 sulfotransferase gene. nih.govresearchgate.net This targeted gene knock-out redirects the biosynthetic flux away from the sulfated this compound, resulting in the exclusive production of the desulfated notonesomycin B. nih.govresearchgate.net This approach demonstrates precise control over the terminal steps of the biosynthetic pathway to yield a specific analogue. nih.govresearchgate.net

Metabolic Pathway Engineering for Precursor Availability

Metabolic pathway engineering aims to optimize the availability of precursor molecules required for the biosynthesis of the target compound. x-mol.netactinobase.orggoogle.comgoogle.comnih.gov

Modulation of Competing Biosynthetic Pathways

Polyketide biosynthesis pathways, including that of notonesomycin, are influenced by the availability of precursors, which in turn depends on carbon sources and nutrient utilization. nih.govresearchgate.net The flow of precursors can limit production yield and the relative abundance of different analogues. nih.govresearchgate.net Metabolic engineering strategies can involve modulating competing biosynthetic pathways to channel metabolic resources towards the desired product. nih.govactinobase.orggoogle.comgoogle.comisomerase.co.uk While specific details on modulating competing pathways solely for this compound precursor availability are not extensively detailed in the provided snippets beyond the general principle, the concept involves altering metabolic flux at branch points to reduce the drain of precursors into undesired secondary pathways and enhance their availability for notonesomycin biosynthesis. google.comgoogle.comisomerase.co.uk Studies in other Streptomyces systems have shown that engineering primary metabolism, such as the pentose (B10789219) phosphate (B84403) pathway or shikimic acid pathway, and modulating competing polyketide clusters can enhance the production of target compounds. researchgate.netnih.gov

Overexpression of Extender Unit Pathways

This compound is a complex 32-membered glycosylated macrolactone produced by Streptomyces strains, including Streptomyces aminophilus subsp. notonesogenes and Streptomyces sp. A793. Its biosynthesis proceeds via a polyketide synthase (PKS) assembly line, which incorporates various building blocks, including extender units. Analysis of the putative biosynthetic pathway suggests the incorporation of a malonyl CoA extender unit during the polyketide chain elongation process.

Genetic engineering approaches have been explored to improve the production yield of this compound in its producer strains. One strategy involves manipulating the biosynthetic pathway to increase the availability or efficient utilization of these extender units. While direct overexpression of genes specifically encoding enzymes solely dedicated to the biosynthesis of malonyl CoA within the notonesomycin biosynthetic gene cluster (BGC) and its isolated quantitative impact on this compound production is not extensively detailed in readily available research, broader genetic engineering efforts in Streptomyces sp. A793 have demonstrated significant yield improvements.

A notable example of successful genetic manipulation in Streptomyces sp. A793, the alternative producer strain of this compound, involves the overexpression of the regulatory gene nbc14. This gene is located within the notonesomycin BGC and its overexpression has been shown to correlate with increased notonesomycin biosynthesis. Overexpression of nbc14 using CRISPR-Cas9 mediated genome editing resulted in a substantial increase in the production of both this compound and its analogue, notonesomycin B.

Impact of nbc14 Overexpression on Notonesomycin Production in Streptomyces sp. A793

StrainGenetic ModificationFold Increase in this compound Production (vs. Wild Type)Fold Increase in Notonesomycin B Production (vs. Wild Type)
Streptomyces sp. A793Wild Type11
Streptomyces sp. A793nbc14 Overexpression183

This data illustrates that targeting regulatory genes that influence the biosynthetic pathway can be an effective strategy for increasing the production of complex natural products like this compound, indirectly impacting the utilization of biosynthetic precursors including extender units.

Molecular Mechanisms of Action of Notonesomycin a

Antifungal Mode of Action

Notonesomycin A exhibits antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. nih.gov While the precise molecular targets are still being fully defined, research suggests interactions with fungal cell membrane components and effects on critical cellular processes.

Proposed Cellular Targets in Fungal Pathogens

Research indicates that this compound, as a macrolactone, may target essential structures or processes within fungal cells. While specific protein targets for this compound are not explicitly detailed in the provided search results, macrolide antifungals commonly interact with the fungal cell membrane. ebsco.commdpi.com

Interactions with Fungal Cell Membrane Components (e.g., ergosterol)

The fungal cell membrane is a primary target for many antifungal agents due to the presence of ergosterol (B1671047), a sterol unique to fungi that is absent in mammalian cells. mhmedical.comcreative-biolabs.com Polyene antifungals, for example, bind directly to ergosterol, disrupting membrane integrity and leading to cell death. ebsco.commhmedical.comcreative-biolabs.com While this compound is a macrolide, its specific interaction with ergosterol or other fungal cell membrane components requires further detailed investigation. However, given that many macrolide antifungals target the cell membrane, this is a proposed area of activity for this compound. mdpi.com

Effects on Fungal Cellular Processes (e.g., hyphal formation, biofilm inhibition)

This compound has been shown to affect fungal cellular processes critical for pathogenesis, such as hyphal formation and biofilm development. Inhibition of hyphal formation is a known mechanism by which some compounds can reduce fungal virulence. mdpi.comnih.gov Biofilm formation provides fungi with increased resistance to antifungal agents and host immune responses. mdpi.com Disrupting or inhibiting biofilm formation is therefore a significant mode of antifungal action. While the exact mechanisms by which this compound influences these processes are still under investigation, its observed activity against fungi like C. albicans suggests it interferes with these vital functions. nih.gov

Antibacterial Mode of Action

This compound also demonstrates antibacterial activity, specifically against Gram-positive bacteria. nih.govnih.gov

Susceptibility of Gram-Positive Bacteria

Studies have shown that this compound is active against Gram-positive bacteria. nih.govnih.gov For instance, it has displayed activity against Staphylococcus aureus. nih.govresearchgate.net Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall, which differs significantly from the cell wall structure of Gram-negative bacteria. intec.edu.do The selective activity of this compound against Gram-positive organisms suggests its mechanism of action may involve targeting components or processes specific to this group. intec.edu.do

Table 1 shows the activity of this compound against Staphylococcus aureus. nih.govresearchgate.net

Target OrganismATCC NumberActivity (μM)
Staphylococcus aureus RosenbachATCC® 25923™19.3

Note: Activity is reported as IC90 for bacterial assays. nih.gov

In contrast, this compound was reported as inactive against tested Gram-negative bacteria. nih.govresearchgate.net This differential activity highlights a potential specificity in its antibacterial mechanism.

Structure Activity Relationship Sar Studies of Notonesomycin a

Comparative Analysis of Sulfated versus Desulfated Notonesomycins

A key structural difference influencing the biological activity of notonesomycins is the presence or absence of a sulfate (B86663) group at the C-17 position. Notonesomycin A possesses this sulfate group, while notonesomycin B is a non-sulfated analogue. nih.govresearchgate.netresearchgate.netresearchgate.net

Influence of C-17 Sulfation on Antifungal Potency

Comparative studies between this compound and the non-sulfated notonesomycin B have revealed that the sulfate group at C-17 negatively impacts antifungal potency. Notonesomycin B demonstrates higher fungicidal activity compared to this compound. nih.gov Specifically, notonesomycin B was found to be four times more active against Aspergillus fumigatus and five times more active against Candida albicans than this compound. nih.gov This suggests that the sulfation at C-17 reduces the compound's effectiveness against these fungal pathogens.

Differential Cytotoxicity Profiles of this compound and B

In addition to differential antifungal activity, this compound and B also exhibit distinct cytotoxicity profiles against human cell lines. While both compounds showed cytotoxicity with IC50 values of ≤ 1 μM against commonly used laboratory human cancer cell lines, notonesomycin B was found to be three times less active (less cytotoxic) than this compound against these cell lines. nih.gov This indicates that the presence of the sulfate group at C-17 in this compound is associated with increased cytotoxicity towards human cells. Therefore, the desulfated analogue, notonesomycin B, presents a more favorable profile with enhanced antifungal activity and reduced cytotoxicity. nih.gov

The following table summarizes the comparative biological activities of this compound and B:

CompoundAntifungal Activity (C. albicans)Antifungal Activity (A. fumigatus)Cytotoxicity (Human Cell Lines)
This compoundLowerLowerHigher
Notonesomycin BHigher (5x more active)Higher (4x more active)Lower (3x less active)

Role of the Glycosidic Moieties in Biological Activity

This compound is a glycosylated macrolactone, containing two deoxysugar moieties. nih.govnih.govresearchgate.netresearchgate.net The attachment of these sugar units to the macrolactone core is a common feature in many bioactive macrolides and is often crucial for their biological activity and pharmacological properties, such as solubility and membrane interaction. nih.govisomerase.co.ukpsu.edu

Significance of the Macrolactone Ring Structure

This compound possesses a 32-membered macrolactone ring. nih.gova-star.edu.sgnpatlas.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This large macrocyclic structure is a common feature among a class of natural products known for diverse biological activities, including antifungal, immunosuppressive, and antitumor properties. nih.govresearchgate.netcsic.es The macrolactone ring serves as the central scaffold of the molecule, to which various functional groups and glycosidic moieties are attached.

Comparative Biological Investigations of Notonesomycin a

Antifungal Spectrum of Activity (In Vitro)

In vitro studies have demonstrated the antifungal activity of Notonesomycin A against a range of fungal species, including significant human and plant pathogens. nih.govnpatlas.orgnih.govnih.gov

Activity against Candida Species (e.g., C. albicans)

This compound has shown activity against Candida species, which are common pathogens associated with invasive fungal diseases. nih.govnih.govnih.gov For instance, bioactivity-guided profiling against Candida albicans led to the identification of this compound from Streptomyces sp. A793. nih.govresearchgate.net Comparative studies with its non-sulfated analogue, notonesomycin B, indicated that notonesomycin B was five times more active against C. albicans than this compound. nih.gov

Activity against Aspergillus Species (e.g., A. fumigatus)

Activity against Aspergillus species, such as Aspergillus fumigatus, has also been reported for this compound. nih.govnih.govnih.gov Similar to its activity against Candida albicans, notonesomycin B demonstrated higher potency against A. fumigatus, being four times more active than this compound. nih.gov

Antibacterial Spectrum of Activity (In Vitro)

This compound has also been reported to exhibit in vitro activity against certain Gram-positive bacteria. nih.govpsu.eduresearchgate.net While some studies have focused on its antifungal properties, its antibacterial effects, particularly against Gram-positive organisms, have been noted. nih.gov

Comparative Efficacy in Plant Disease Models (e.g., Rice Sheath Blight)

This compound was initially reported in the context of an assay against rice sheath blight disease. npatlas.orgnih.govresearchgate.net It has been found to be effective in controlling this plant disease in greenhouse tests. nih.govpsu.edu This highlights its potential application in agricultural contexts for plant protection. psu.edu

Cross-Comparative Analysis with Structurally Related Macrolides (e.g., Novonestmycins, Brasilinolides)

This compound belongs to a family of 32- to 36-membered macrolactone antibiotics that exhibit diverse biological activities, including antifungal, immunosuppressive, and anti-tumor properties. nih.govresearchgate.net Structurally related macrolides include novonestmycins and brasilinolides. nih.govresearchgate.netnih.govnih.govcsic.es

A key structural difference noted between this compound and some of these related macrolactones is the presence of a sulfate (B86663) group at position C-17 in this compound, a modification less commonly seen in microbial natural products. nih.govresearchgate.net Comparisons of the ¹³C NMR data have been used to determine the relative configurations at most stereogenic centers of this compound and its analogue notonesomycin B, referencing data from novonestmycins A and B and brasilinolides A and C. nih.govresearchgate.net

While novonestmycins have been noted for their antifungal and cytotoxic properties, and brasilinolides for their antifungal and immunosuppressive activities, the specific comparative efficacy data of this compound directly against these compounds in identical assays is not extensively detailed in the provided search results. nih.govresearchgate.netnih.gov However, the structural similarities and the shared biological activities within this class of macrolides suggest potential overlaps and differences in their mechanisms of action and spectrum of activity. nih.govresearchgate.net

Advanced Research Methodologies Applied to Notonesomycin a Studies

Genomic and Post-Genomic Approaches

Genomic and post-genomic strategies have been instrumental in uncovering the genetic blueprint for Notonesomycin A biosynthesis.

The producing strain of this compound, Streptomyces sp. A793, underwent whole-genome sequencing to identify the biosynthetic gene cluster (BGC) responsible for its production. nih.gov High-throughput sequencing technologies, such as Pacific Biosciences (PacBio) RS II, have been employed to generate a complete genome sequence. nih.gov This approach yielded a significant contig of approximately 8.0 Mb, within which a large 153 kb BGC was identified. nih.gov

Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) were crucial in analyzing the genomic data to pinpoint the BGC. nih.gov The identified cluster contains 59 open reading frames (ORFs) that encode the necessary enzymatic machinery for this compound synthesis. nih.gov This includes a modular polyketide synthase (PKS) system, which is characteristic of the biosynthesis of complex macrolides. nih.govresearchgate.net The PKS assembly line within this BGC is composed of multiple domains, including ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), enoylreductase (ER), ketoreductase (KR), dehydratase (DH), and thioesterase (TE), which collaboratively construct the polyketide backbone of this compound. researchgate.net

The identification of this BGC has been a critical first step, enabling further genetic and engineering studies to be conducted.

To understand the regulation of this compound production, transcriptomic analyses have been performed. Quantitative real-time reverse transcription-polymerase chain reaction (RT-qPCR) has been a key technique to measure the expression levels of genes within the identified BGC. nih.gov

In these studies, total RNA is isolated from Streptomyces sp. A793 cultures grown under different conditions. nih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for qPCR. nih.gov By comparing the gene expression levels in wild-type and engineered strains, or under different media compositions, researchers can identify key regulatory genes. For instance, studies have shown that the expression of genes within the notonesomycin BGC can be significantly influenced by the carbon sources available in the culture media, such as glycerol (B35011) and glucose versus starch. nih.gov This differential expression directly correlates with the production yields of this compound and its analogues. nih.gov

These transcriptomic insights are valuable for developing strategies to enhance the production of this compound through metabolic engineering.

While detailed proteomic and metabolomic profiling studies specifically for this compound producing strains are not extensively reported in the available literature, the principles of these approaches are highly relevant. Proteomics would involve the large-scale study of proteins expressed by Streptomyces sp. A793, providing a direct look at the enzymatic machinery present under different production conditions. This could confirm the translation of the genes identified in the BGC and reveal other proteins that may indirectly influence biosynthesis.

Metabolomic profiling would focus on the comprehensive analysis of all small-molecule metabolites within the producing strain. This could identify the availability of precursor molecules necessary for this compound synthesis and reveal metabolic bottlenecks. It has been noted that the flow of precursors is dependent on nutrient utilization, which in turn affects the production yield and the relative abundance of analogues. nih.gov Formal metabolomic studies would provide a more detailed understanding of these dependencies.

Spectroscopic Techniques for Structural Elucidation and Confirmation

A variety of spectroscopic techniques have been indispensable for determining and confirming the complex structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone for elucidating the detailed chemical structure of this compound. nih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.

1D NMR spectra, including ¹H and ¹³C NMR, provide initial information about the different types of protons and carbons present in the molecule and their chemical environments. nih.govresearchgate.net However, due to the complexity of this compound, 1D spectra are often crowded and difficult to interpret on their own.

2D NMR techniques are therefore essential for establishing connectivity between atoms. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments. nih.govresearchgate.net

NOE (Nuclear Overhauser Effect): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

Through the careful analysis of these NMR datasets, researchers have been able to determine the 32-membered macrocyclic lactone structure of this compound, including the placement of its various functional groups like the sulfate (B86663) group, malonate ester, and deoxysugar moieties. nih.gov

Table 1: Key NMR Data for this compound

NucleusChemical Shift (ppm)Key Correlations (HMBC)
H-31-Correlation to lactone carbonyl
C-1778.2Assignment of sulfate group
C-2171.0Assignment of malonate ester group

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) has been a commonly used soft ionization technique that allows the large, non-volatile molecule to be introduced into the mass spectrometer without significant fragmentation. nih.gov

High-Resolution ESI-MS (HR-ESI-MS) has been particularly critical in determining the precise molecular formula of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy, HR-ESI-MS allows for the unambiguous determination of the elemental composition. nih.gov For example, the HR-ESI-MS measurement for this compound yielded an [M+H]⁺ ion at m/z 1454.6985, which corresponds to the calculated molecular formula of C₆₈H₁₁₁NO₃₀S. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺1454.69841454.6985C₆₈H₁₁₁NO₃₀S

This technique is also invaluable for identifying analogues of this compound, where differences in mass can indicate the loss or modification of functional groups, such as the loss of a sulfate group in Notonesomycin B. nih.gov

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from fermentation broths of Streptomyces species rely on a multi-step chromatographic process. This process is essential to separate the target compound from a complex mixture of other metabolites. Initial purification steps often involve solid-phase extraction to capture and concentrate the macrolactone from the culture supernatant. For instance, the supernatant from Streptomyces sp. A793 culture broths can be passed through a Sepra C18-E column. nih.gov The elution is carried out using a stepwise gradient of aqueous methanol (B129727), with the fraction containing this compound typically eluting at a high methanol concentration (e.g., 80%). nih.gov This enriched fraction is then concentrated under reduced pressure to yield a partially purified extract. nih.gov

Further purification is often achieved using size-exclusion chromatography. A common choice for this step is a Sephadex LH-20 column with methanol as the mobile phase. nih.gov This technique separates molecules based on their size, effectively removing smaller or larger impurities from the this compound-containing fraction. These initial chromatographic steps are crucial for preparing the sample for final purification by high-performance liquid chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for the final purification of this compound, yielding a compound of high purity suitable for structural elucidation and bioactivity studies. nih.gov Preparative reversed-phase HPLC (RP-HPLC) is the most common method employed. nih.govresearchgate.net

In a typical protocol, a crude or partially purified extract containing this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being injected into the HPLC system. nih.govresearchgate.net The separation is achieved on a C18 reversed-phase column, which retains nonpolar compounds. nih.govresearchgate.net A gradient elution method is utilized, where the mobile phase composition is gradually changed to elute compounds with varying polarities. The mobile phase typically consists of two solvents: an aqueous phase (Solvent A), often water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape, and an organic phase (Solvent B), such as acetonitrile (B52724), also containing formic acid. nih.govresearchgate.net

The separation process involves a carefully programmed gradient, starting with a higher proportion of the aqueous solvent and gradually increasing the proportion of the organic solvent. nih.govresearchgate.net This allows for the separation of this compound from other closely related compounds and impurities. For example, a gradient might run from 30% to 70% of acetonitrile over an extended period (e.g., 85 minutes), followed by a steeper increase to 100% acetonitrile to elute any remaining strongly retained compounds. nih.govresearchgate.net The fractions are collected at specific retention times, and those containing this compound are identified, concentrated, and dried to yield the pure compound. nih.gov

Table 1: HPLC Parameters for the Purification of this compound

Parameter Details
Chromatography System Preparative HPLC
Column C18 Reversed-Phase
Solvent A Water + 0.1% Formic Acid
Solvent B Acetonitrile + 0.1% Formic Acid
Flow Rate 30 mL/min
Gradient Conditions 70:30 (A:B) isocratic for 5 min; 30% to 70% of B over 85 min; 70% to 100% of B over 10 min; 100% of B isocratic for 15 min

Challenges and Future Directions in Notonesomycin a Research

Complete Stereochemical Assignment and Validation

A primary hurdle in the study of Notonesomycin A is the definitive assignment of its complete stereochemistry. While significant progress has been made in characterizing its structure, the relative configurations of several stereogenic centers remain unassigned. researchgate.net Specifically, the stereochemistries at positions C-5, C-7, C-12, C-13, and C-14 of the macrolactone ring have yet to be determined. researchgate.net This ambiguity limits the full understanding of its three-dimensional structure, which is crucial for comprehending its mechanism of action and for guiding synthetic efforts. Future research must employ advanced analytical techniques, such as detailed NMR spectroscopy studies and computational modeling, to resolve these remaining stereochemical questions and provide a complete, validated structure of the molecule.

Advanced Enzymatic Characterization for Biosynthetic Fidelity

The biosynthetic gene cluster (BGC) responsible for producing this compound in Streptomyces sp. A793 has been identified, offering a roadmap to its enzymatic assembly. nih.govresearchgate.net This cluster encodes a complex machinery of enzymes, including a modular polyketide synthase (PKS) for the macrolactone core, glycosyltransferases for sugar attachment, and a unique sulfotransferase for its characteristic sulfate (B86663) group. nih.govresearchgate.net

A key enzyme, the Nbc48 sulfotransferase, is responsible for the O-sulfation at the C-17 hydroxyl group, which converts Notonesomycin B into this compound. nih.govresearchgate.net While two putative glycosyltransferases, Nbc18 and Nbc22, have been identified, their precise roles and substrate specificities in attaching the two deoxysugar moieties need further investigation. nih.gov Future work should focus on the heterologous expression and in-vitro characterization of these key enzymes to confirm their functions, understand their substrate tolerance, and ensure biosynthetic fidelity. This knowledge is fundamental for rationally engineering the pathway.

Table 1: Key Enzymes in Notonesomycin Biosynthesis

Gene/Enzyme Proposed Function
Polyketide Synthase (PKS) Assembly of the 32-membered macrolactone core
Nbc48 Sulfotransferase; catalyzes the O-sulfation of C-17 hydroxyl group
Nbc18 Putative YjiC type glycosyltransferase for deoxysugar attachment
Nbc22 Putative glycosyltransferase for deoxysugar attachment

Chemoenzymatic Synthesis and Combinatorial Biosynthesis for Novel Analogues

The genetic and enzymatic understanding of the Notonesomycin pathway opens avenues for generating novel analogues through chemoenzymatic synthesis and combinatorial biosynthesis. nih.govnih.gov Combinatorial biosynthesis involves the genetic manipulation of biosynthetic pathways to create new chemical structures. nih.gov A prime example is the creation of a strain that exclusively produces Notonesomycin B, a non-sulfated and more potent antifungal analogue, by deleting the nbc48 sulfotransferase gene. nih.govresearchgate.net

This success demonstrates the potential for targeted genetic modifications. Future strategies could involve:

Altering Glycosylation: Modifying the glycosyltransferases (Nbc18 and Nbc22) or introducing new ones to attach different sugar moieties.

PKS Domain Swapping: Engineering the polyketide synthase modules to alter the macrolactone backbone.

Precursor-Directed Biosynthesis: Supplying the producing strain with synthetic precursors to be incorporated into the final structure.

These approaches could generate a library of Notonesomycin analogues with potentially improved efficacy, reduced cytotoxicity, or novel bioactivities. nih.govnih.gov

Exploration of this compound's Role in Overcoming Antimicrobial Resistance

The rise of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents. nih.govresearchgate.net this compound and its analogues have demonstrated significant potential in this area. Bioactivity-guided profiling revealed this compound's effectiveness against Candida albicans, a common pathogen associated with invasive fungal infections. nih.govresearchgate.net

Interestingly, the non-sulfated analogue, Notonesomycin B, exhibits higher fungicidal activity and lower cytotoxicity compared to this compound. nih.govresearchgate.net This suggests that the sulfate group at C-17 modulates the balance between antifungal potency and toxicity. nih.gov The challenge now is to explore the full spectrum of activity of these compounds against a wider range of drug-resistant fungi. reactgroup.org Future research should focus on elucidating their mechanism of action, which could reveal novel fungal targets and help overcome existing resistance mechanisms.

Sustainable Production Methods and Strain Improvement

A significant bottleneck in the development of natural products is achieving sufficient production yields for further study and potential commercialization. nih.gov The wild-type production of this compound is often low and dependent on specific culture media. nih.govresearchgate.net Researchers have made substantial progress in improving the production of notonesomycins in Streptomyces sp. A793 through genetic engineering. nih.govresearchgate.net

By using CRISPR-Cas9 to insert a strong constitutive promoter in front of the nbc14 gene, a pathway-specific SARP regulator, a significant increase in the expression of the entire BGC was achieved. nih.gov This single modification resulted in a remarkable up to 18-fold increase in the production of Notonesomycin B. nih.govresearchgate.net Furthermore, the creation of an nbc48 knockout strain successfully shifted production entirely to the more desirable Notonesomycin B. nih.gov Future efforts should focus on optimizing fermentation conditions (media composition, temperature, etc.) for these engineered strains and exploring heterologous expression in a more tractable host to develop a truly sustainable and high-yield production platform. mdpi.comfao.org

Table 2: Strain Improvement for Notonesomycin Production

Strain Modification Engineering Strategy Outcome Production Increase
Overexpression of nbc14 CRISPR-Cas9 mediated insertion of a strong constitutive promoter Increased expression of the notonesomycin BGC Up to 18-fold increase in Notonesomycin B yield

Development of this compound and its Analogues for Agricultural Applications

The initial discovery of this compound was driven by its activity against the fungus responsible for rice sheath blight disease, highlighting its potential in agriculture from the outset. nih.govresearchgate.netnih.govjst.go.jp The development of microbial-based biofungicides is a key component of sustainable agriculture, offering an alternative to synthetic chemical pesticides. mdpi.commdpi.com

Given that Notonesomycin B has demonstrated higher fungicidal activity, it represents a promising candidate for development as an agrochemical. nih.gov The ability to produce this more potent analogue exclusively and at higher yields through genetic engineering enhances its commercial viability. nih.govresearchgate.net Future research should involve greenhouse and field trials to evaluate the efficacy of Notonesomycin B and other novel analogues against a broad spectrum of plant pathogenic fungi. nih.gov This could lead to the development of new, effective, and sustainable bio-fungicides for crop protection. mdpi.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.